N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide
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Overview
Description
N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves multiple steps One common synthetic route includes the reaction of 1,4-dioxaspiro[4The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Scientific Research Applications
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(tert-butyl)oxalamide can be compared with similar compounds such as:
Spiroxamine: Another spirocyclic compound with similar structural features but different functional groups.
1,4-Dioxaspiro[4.5]decane: Shares the spirocyclic core but lacks the oxalamide and tert-butyl groups.
1,4-Dioxaspiro[4.5]decan-2-ylmethanamine: A precursor in the synthesis of the target compound
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
IUPAC Name |
N'-tert-butyl-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-14(2,3)17-13(19)12(18)16-9-11-10-20-15(21-11)7-5-4-6-8-15/h11H,4-10H2,1-3H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOXLLKPTMETHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(=O)NCC1COC2(O1)CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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